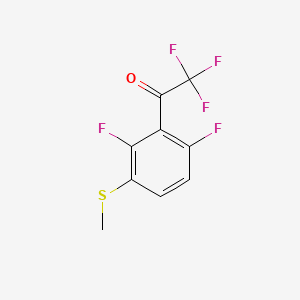
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and a methylthio group contributes to its distinct reactivity and stability, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone typically involves the introduction of fluorine atoms and a methylthio group onto a phenyl ring, followed by the formation of the ethanone structure. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms using reagents like elemental fluorine or fluorinating agents.
Thioether Formation: Introduction of the methylthio group through nucleophilic substitution reactions.
Ketone Formation: Formation of the ethanone structure via oxidation reactions.
Industrial production methods may involve large-scale halogenation and thioether formation processes, followed by purification steps to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and methylthio group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
- 1-(2,6-Difluoro-3-(methylthio)phenyl)-1-phenylethanol
- 1-(2,6-Difluoro-3-(methylthio)phenyl)-2-phenylethanol
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the trifluoroethanone group in this compound imparts unique chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C9H5F5OS |
|---|---|
Molecular Weight |
256.19 g/mol |
IUPAC Name |
1-(2,6-difluoro-3-methylsulfanylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5OS/c1-16-5-3-2-4(10)6(7(5)11)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
HBMBMWGIXDZRDK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iron, dichloro[2,6-dimethyl-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]-, (SP-5-13)-](/img/structure/B14775758.png)
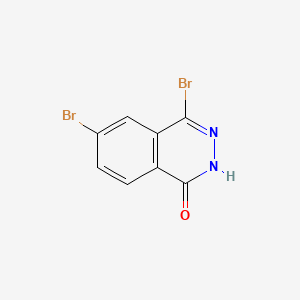

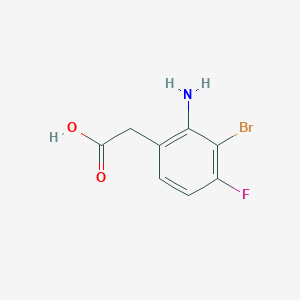
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
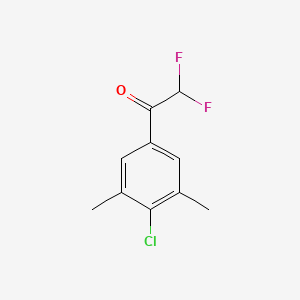
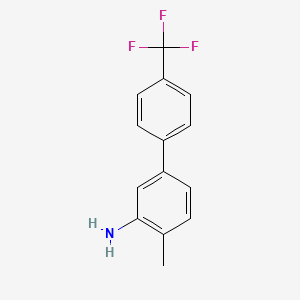
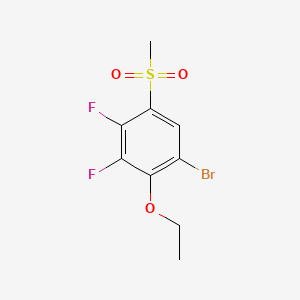

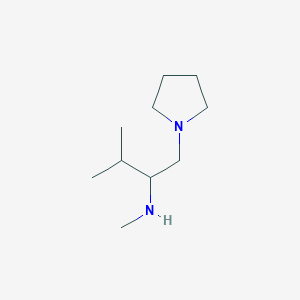
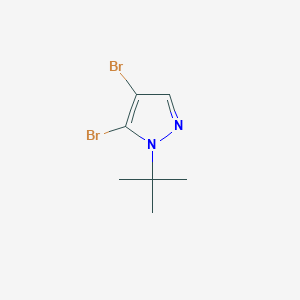
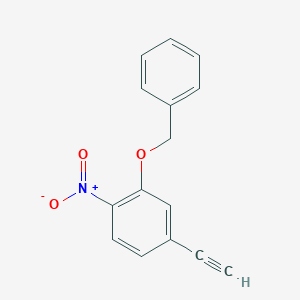
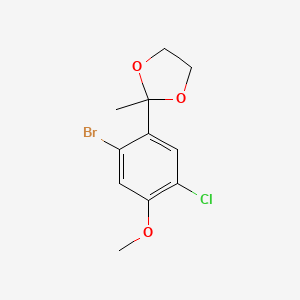
![2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)
